N-(2-Hydroxy-1-benzylethyl)phthalimide
Description
N-(2-Hydroxy-1-benzylethyl)phthalimide is a phthalimide derivative characterized by a benzyl-substituted ethanolamine moiety attached to the nitrogen of the isoindole-1,3-dione core. This compound is structurally poised for roles in metal-catalyzed C–H functionalization (due to its N,O-bidentate directing group) and pharmaceutical synthesis .
Properties
CAS No. |
93316-45-1 |
|---|---|
Molecular Formula |
C17H15NO3 |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
2-(1-hydroxy-3-phenylpropan-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H15NO3/c19-11-13(10-12-6-2-1-3-7-12)18-16(20)14-8-4-5-9-15(14)17(18)21/h1-9,13,19H,10-11H2 |
InChI Key |
WUQQWFQBZMAJLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Phthalimide derivatives exhibit diverse properties based on substituents. Key comparisons include:
3-Chloro-N-phenyl-phthalimide
- Substituents : Phenyl and chlorine groups.
- Properties : Low polarity due to aromatic and halogen substituents; high thermal stability.
- Applications: Monomer for polyimide synthesis, requiring high purity for polymerization .
- Contrast : The absence of a hydroxyl group limits solubility in polar media compared to the target compound.
N-Admantyl Phthalimide
- Substituents : Bulky adamantyl group.
- Properties : Hydrophobic, three-dimensional structure enhances membrane permeability.
- Applications : Antimicrobial and anticancer agents; induces TNF-α in leukemia cells .
- Contrast : The adamantyl group’s steric bulk may hinder reactivity in certain synthetic pathways compared to the benzyl-hydroxyethyl chain.
N-(Tosyloxy)phthalimide
- Substituents : Tosyloxy (sulfonate ester) group.
- Properties : Moderate solubility; acts as a protease inhibitor via Lossen rearrangement.
- Applications : Inactivates serine proteases (e.g., chymotrypsin) with high efficiency (k₂ ~250,000 M⁻¹s⁻¹) .
- Contrast : The target compound’s hydroxyl group may favor different reaction pathways (e.g., esterification) rather than protease inhibition.
N-(Cyclohexylthio)phthalimide
- Substituents : Cyclohexylthio group.
- Properties : Sulfur-containing substituent enhances vulcanization inhibition.
Physicochemical Properties
| Compound | Solubility | Stability | Key Reactivity |
|---|---|---|---|
| Target Compound | High (polar) | Moderate | Hydroxyl group: esterification, H-bonding |
| 3-Chloro-N-phenyl-phthalimide | Low (non-polar) | High | Chlorine: electrophilic substitution |
| N-Admantyl Phthalimide | Low (non-polar) | High | Adamantyl: steric hindrance |
| N-(Tosyloxy)phthalimide | Moderate | Labile in aqueous | Tosyloxy: protease inactivation |
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